molecular formula C20H21N5O3S2 B2702478 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene CAS No. 892739-02-5

7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2702478
CAS No.: 892739-02-5
M. Wt: 443.54
InChI Key: CAICUPCMRDGBSH-UHFFFAOYSA-N
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Description

7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides, morpholine, and thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfonyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thienopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry.

Biological Activity

The compound 7-(Morpholin-4-yl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene , identified by CAS number 892739-02-5 , is a complex organic molecule with potential biological applications. Its unique structural features suggest various pharmacological activities worth exploring.

Chemical Structure and Properties

This compound has a molecular formula of C20H21N5O3S2C_{20}H_{21}N_{5}O_{3}S_{2} and a molecular weight of 443.5 g/mol . The intricate arrangement of its atoms suggests potential interactions with biological targets that could lead to significant therapeutic effects.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₃S₂
Molecular Weight443.5 g/mol
CAS Number892739-02-5

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may exhibit:

  • Enzyme Inhibition : Similar compounds have shown promising results as inhibitors of various enzymes such as acetylcholinesterase (AChE) and urease, which are critical in several physiological processes and disease mechanisms .
  • Antibacterial Activity : The sulfonamide group within the structure is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains .

Biological Activity Studies

Recent studies have evaluated the biological activities of similar compounds with structural similarities to our target compound. These studies provide insights into the expected efficacy and potential therapeutic applications.

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit moderate to strong antibacterial activity against various pathogens. For instance:

  • Compounds tested against Salmonella typhi and Bacillus subtilis showed significant inhibitory effects .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • One study reported strong inhibitory activity against urease with IC₅₀ values significantly lower than standard reference compounds .

Case Studies

  • Study on Sulfonamide Derivatives : A series of synthesized sulfonamide compounds were evaluated for their pharmacological effectiveness. The results demonstrated that modifications in the sulfonamide group significantly influenced their antibacterial and enzyme inhibitory activities.
  • Docking Studies : Computational docking studies have been employed to predict the binding affinity of similar compounds to target enzymes and receptors. These studies revealed favorable interactions between the sulfonamide moiety and active sites of enzymes like AChE .

Properties

IUPAC Name

4-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-10-28-11-9-24)17-16(7-12-29-17)25(19)23-22-20/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAICUPCMRDGBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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